Product packaging for Deaminoethyl Fluvoxamine β-D-Glucuronide(Cat. No.:CAS No. 89035-93-8)

Deaminoethyl Fluvoxamine β-D-Glucuronide

Cat. No.: B1141254
CAS No.: 89035-93-8
M. Wt: 451.39
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Deaminoethyl Fluvoxamine β-D-Glucuronide is a high-purity analytical reference standard specifically designed for pharmaceutical research and development. This compound is characterized as a metabolite or an impurity of Fluvoxamine, a well-established Selective Serotonin Reuptake Inhibitor (SSRI) used therapeutically in the management of obsessive-compulsive disorder (OCD) and other psychiatric conditions . The study of such specific metabolites is crucial for advancing the understanding of a drug's pharmacokinetic profile. Researchers utilize this compound primarily in the development and validation of analytical methods for the quantification and identification of Fluvoxamine and its related compounds in biological matrices . Its application is essential in metabolism and excretion studies, helping to elucidate the biotransformation pathways of the parent drug. Furthermore, it serves as a critical standard in stability testing and impurity profiling to ensure the quality and safety of pharmaceutical products . By investigating compounds like this compound, scientists can gain deeper insights into the metabolic fate, clearance mechanisms, and potential interactions of Fluvoxamine, thereby supporting comprehensive drug development and toxicological assessments. This product is intended for research purposes by qualified laboratory personnel only.

Properties

CAS No.

89035-93-8

Molecular Formula

C₁₉H₂₄F₃NO₈

Molecular Weight

451.39

Synonyms

1-O-[[5-Methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]-β-D-gluco-_x000B_pyranuronic Acid; 

Origin of Product

United States

Enzymatic Formation and Biochemical Pathways of Deaminoethyl Fluvoxamine β D Glucuronide

UDP-Glucuronosyltransferase (UGT) Enzyme Family: Isoforms and Catalytic Mechanisms

Glucuronidation, a major Phase II metabolic reaction, is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. wikipedia.org These enzymes facilitate the transfer of a glucuronic acid moiety from the high-energy cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate molecule. wikipedia.org This conjugation process significantly increases the hydrophilicity of xenobiotics, such as drugs and their metabolites, thereby promoting their excretion from the body. wikipedia.orgnih.gov

The UGT enzymes are membrane-bound proteins located primarily in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver. nih.govyoutube.com The human UGT superfamily is divided into two main families, UGT1 and UGT2, based on sequence homology. nih.gov These families are further subdivided into subfamilies, such as UGT1A and UGT2B, which encompass several individual isoforms with distinct yet often overlapping substrate specificities. nih.govresearchgate.net

The catalytic mechanism of UGTs involves the nucleophilic attack of a functional group on the substrate (e.g., hydroxyl, carboxyl, or amine) on the anomeric carbon of the glucuronic acid moiety of UDPGA. nih.gov This results in the formation of a β-D-glucuronide conjugate. The substrate specificity of different UGT isoforms is determined by the amino acid composition of their active sites, which dictates the size, shape, and chemical properties of the molecules they can bind and metabolize. nih.gov

Specific UGT Isoforms Potentially Involved in Deaminoethyl Fluvoxamine (B1237835) Glucuronidation

While direct studies on the glucuronidation of a deaminoethyl metabolite of fluvoxamine are not available, the known substrate specificities of UGT isoforms allow for informed speculation. The metabolism of many drugs is not carried out by a single UGT isoform but rather by multiple enzymes, which can lead to the formation of various glucuronide isomers. researchgate.net For instance, UGT1A4 is known to metabolize tricyclic antidepressants and some antipsychotics, while UGT2B7 is a key enzyme in the glucuronidation of a wide range of drugs. nih.govnih.gov Given that fluvoxamine is a psychiatric medication, it is plausible that isoforms like UGT1A4, which acts on other psychoactive drugs, could be involved. Furthermore, UGT1A9 and UGT2B7 are among the most abundant and catalytically active UGTs in the human liver and are known to glucuronidate a diverse array of substrates. nih.govresearchgate.net

Substrate Specificity and Regioselectivity of UGTs in Glucuronide Formation

The substrate specificity of UGT enzymes can be broad and overlapping, meaning a single compound can be a substrate for multiple UGT isoforms, and a single isoform can metabolize numerous compounds. researchgate.netnih.gov This redundancy in the system provides a robust detoxification capacity. researchgate.net

Regioselectivity is a critical aspect of UGT-mediated metabolism, referring to the enzyme's ability to attach the glucuronic acid moiety to a specific functional group on a substrate that possesses multiple potential sites for conjugation. This selectivity is governed by the precise orientation of the substrate within the enzyme's active site. nih.gov For a hypothetical "deaminoethyl fluvoxamine" metabolite, which would likely possess a hydroxyl group resulting from oxidative metabolism, UGT enzymes would target this site for glucuronidation. The specific isoform involved would determine the efficiency and rate of this conjugation.

In Vitro Studies of Glucuronidation

The investigation of drug metabolism, including glucuronidation, heavily relies on in vitro experimental systems that allow for the characterization of metabolic pathways and the identification of the enzymes involved.

Use of Liver Microsomes and S9 Fractions from Preclinical Species (e.g., rat, monkey, dog)

Liver microsomes, which are vesicles of the endoplasmic reticulum, are a standard in vitro tool for studying Phase I and Phase II metabolism because they contain a high concentration of drug-metabolizing enzymes, including CYPs and UGTs. nih.govnih.gov The S9 fraction, which contains both microsomal and cytosolic enzymes, is also utilized. Studies on fluvoxamine metabolism have employed human liver microsomes (HLM) to investigate its interactions with CYP enzymes. nih.govdrugbank.com While specific data on the glucuronidation of a deaminoethyl metabolite in preclinical species is not available, such studies would be crucial in a drug development setting to understand interspecies differences in metabolism. For example, studies with rat liver microsomes (RLM) have been used to characterize the metabolism of other drugs. researchgate.net

Recombinant UGT Enzyme Systems for Mechanistic Elucidation

To pinpoint the specific UGT isoforms responsible for a particular metabolic reaction, researchers use recombinant UGT enzyme systems. youtube.com These systems involve expressing a single, known human UGT isoform in a cell line that does not naturally produce it. nih.gov By incubating the substrate of interest with a panel of these recombinant enzymes, the contribution of each isoform to the metabolism of the compound can be determined. bioivt.com This approach has been successfully used to identify the UGT isoforms involved in the glucuronidation of various drugs. nih.gov Such a system would be the definitive method to identify the specific UGTs that catalyze the formation of Deaminoethyl Fluvoxamine β-D-Glucuronide.

Kinetic Characterization of Deaminoethyl Fluvoxamine Glucuronide Formation (Kinetics, Vmax)

Understanding the kinetics of a metabolic reaction is essential for predicting its in vivo relevance. The key parameters are the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, and it is an indicator of the enzyme's affinity for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. The ratio of Vmax to Km provides a measure of the intrinsic clearance (CLint), which represents the enzyme's catalytic efficiency.

Kinetic studies are typically performed using either liver microsomes or recombinant UGT enzymes. For example, the kinetics of haloperidol (B65202) O-glucuronidation in human liver microsomes were found to be monophasic with a Km of 85 μM and a Vmax of 3.2 nmol/min/mg. nih.gov While no such data exists for this compound, a hypothetical kinetic analysis would involve incubating varying concentrations of the deaminoethyl fluvoxamine precursor with a suitable in vitro system and measuring the rate of glucuronide formation.

Table 1: Compound Names Mentioned in the Article

Compound Name
This compound
Fluvoxamine
Uridine 5'-diphospho-glucuronic acid (UDPGA)

Cofactor Requirements for UGT-Mediated Glucuronidation (e.g., UDP-glucuronic acid)

Glucuronidation represents a pivotal Phase II metabolic reaction responsible for the detoxification and elimination of numerous compounds, including drug metabolites. This process is catalyzed by the superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov The fundamental requirement for any UGT-mediated reaction is the presence of a specific high-energy cofactor: uridine 5'-diphospho-glucuronic acid (UDPGA). nih.gov

In this enzymatic reaction, the glucuronic acid moiety from UDPGA is transferred to a substrate, such as a fluvoxamine metabolite. nih.gov This conjugation results in the formation of a more water-soluble glucuronide, which can be more readily excreted from the body, typically via urine or bile. youtube.com Therefore, the formation of this compound is entirely dependent on the cellular availability of the UDPGA cofactor to be utilized by the relevant UGT enzymes.

In Vivo Preclinical Metabolic Profiling and Metabolite Identification

Fluvoxamine undergoes extensive biotransformation in the body, with very little of the parent drug being excreted unchanged. pharmgkb.org Preclinical studies using 14C-labeled fluvoxamine administered to various animal species have been instrumental in identifying its metabolic products. Following oral administration in dogs, rats, hamsters, and mice, a total of 11 distinct metabolites were identified from urine pools. nih.gov

The primary site of metabolic attack across all tested species is the aliphatic methoxyl group of fluvoxamine. nih.gov However, another significant pathway involves modifications to the primary amino group. One such modification is the oxidative removal of this group, a reaction mediated in humans by the cytochrome P450 enzyme CYP1A2. pharmgkb.org This deamination creates a precursor metabolite which can then undergo Phase II conjugation, such as glucuronidation, to form compounds like this compound.

Non-Human Animal Model Studies of Fluvoxamine Metabolism

Comprehensive metabolic studies have been performed in several non-human animal models, providing a comparative perspective on the fate of fluvoxamine.

Absorption and General Pathway: In rats and dogs, fluvoxamine is completely absorbed after oral administration. nih.gov Research indicates that the principal metabolic pathway is broadly similar across a range of species, including the rat, dog, hamster, mouse, and rabbit. nih.gov

Parent Compound Excretion: The excretion of unchanged fluvoxamine is minimal. It was only isolated from the urine of dogs, where it constituted less than 10% of the total urinary radioactivity. nih.gov

Characterization of this compound as a Major or Minor Metabolite

The classification of this compound as a major or minor metabolite depends on the species and the prevalence of its parent deaminated metabolite.

In animal studies involving dogs, rats, hamsters, and mice, the metabolic pathways involving the primary amino group—such as acetylation or oxidative removal—were found to yield only a minor proportion of the total metabolites. nih.gov Consequently, the subsequent glucuronide conjugate of a deaminated metabolite would also be considered a minor product in these animal models.

In humans, the situation may differ. The pathway involving substitution or removal of the amino group, which is catalyzed by CYP1A2, is reported to account for approximately 20-40% of urinary metabolites. pharmgkb.org The removal of this amino branch results in a metabolite referred to as m3. pharmgkb.org While direct studies on the glucuronidation of this specific metabolite are not detailed in the available literature, the significant proportion of the precursor suggests that its glucuronidated form could be more prominent in humans than in the preclinical animal models studied.

Inter-species Differences in Glucuronidation Pathways

While the main metabolic route for fluvoxamine shows general similarity across species, significant differences in the specific activity of conjugation pathways like glucuronidation are evident. nih.gov

The most notable difference observed in preclinical studies is the prominence of glucuronidation in mice compared to other species. In mice, a glucuronidated alcohol metabolite is a major product, on par with the primary carboxylic acid metabolite. nih.gov This contrasts with rats, dogs, and hamsters, where the carboxylic acid is the dominant metabolite and extensive glucuronidation of the alcohol intermediate is not observed. nih.gov

These findings align with broader research in drug metabolism, which consistently demonstrates that UGT enzyme expression and activity can vary significantly between species. nih.govmdpi.com For instance, studies with other drugs have shown strong species selectivity in N-glucuronidation pathways between rats, dogs, humans, and non-human primates. researchgate.net Such inherent differences in UGT isoform activity underscore the challenges in extrapolating glucuronidation profiles from animal models to humans. mdpi.com

Influence of Endogenous and Exogenous Factors on Glucuronidation Activity

The enzymatic activity of UGTs can be modulated by various external and internal factors, which can, in turn, affect the rate of formation of glucuronide conjugates.

Effects of Enzyme Inducers and Inhibitors on UGT Activity

The activity of UGT enzymes can be either increased (induced) or decreased (inhibited) by co-administered drugs and other xenobiotics, leading to potential drug-drug interactions. nih.gov

UGT Induction: UGT enzymes are known to be inducible, often by the same nuclear receptors that regulate CYP450 enzymes. youtube.com However, the magnitude of UGT induction is typically less pronounced, often in the range of three- to five-fold. youtube.com Known inducers of UGT1A1, a key UGT isoform, include drugs like phenobarbital, carbamazepine, and rifampin. drugbank.com The induction of relevant UGTs could theoretically increase the clearance of fluvoxamine metabolites via glucuronidation.

UGT Inhibition: Conversely, some drugs can act as inhibitors of UGT enzymes. For example, the tricyclic antidepressant amitriptyline (B1667244) is a known inhibitor of UGT1A1. drugbank.com Co-administration of a UGT inhibitor could decrease the formation rate of this compound, potentially shifting metabolism towards other pathways.

While the general principles of UGT induction and inhibition are well-established, specific clinical or preclinical studies investigating the effects of inducers and inhibitors on the glucuronidation of fluvoxamine metabolites are not prominently available in the reviewed literature. nih.govnih.gov

Role of Transporters in Substrate and Metabolite Disposition

The disposition of fluvoxamine and its metabolites, including glucuronide conjugates, is mediated by various transport proteins. These transporters are crucial for the movement of these compounds across biological membranes, affecting their distribution and elimination from the body.

The primary pharmacological target of fluvoxamine is the serotonin (B10506) transporter (SERT), for which it is a potent inhibitor. nih.gov However, for its metabolites, other transporters play a more significant role in their disposition.

Glucuronide and sulfate (B86663) conjugates of drugs generally have limited cell membrane permeability and rely on transport proteins for their distribution and excretion. nih.gov The disposition of these conjugates is handled by both uptake and efflux transporters. nih.govnih.gov

Uptake Transporters: Uptake transporters, such as organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs), are responsible for the uptake of metabolites from the blood into organs like the liver and kidneys for further processing and elimination. nih.govnih.gov

Efflux Transporters: Efflux transporters, including multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate the expulsion of metabolites from cells into the bile, urine, or the intestinal lumen. nih.govnih.gov

The coordinated action of these uptake and efflux transporters ensures the efficient clearance of drug metabolites from the body. For a metabolite like this compound, it is expected that after its formation in the liver, it would be actively transported into the bile or released into the bloodstream for renal excretion, processes mediated by transporters such as MRPs and BCRP.

The table below summarizes the general classes of transporters involved in the disposition of drug metabolites.

Transporter ClassExamplesFunction in Metabolite Disposition
Uptake TransportersOATs, OATPsMediate uptake of metabolites into the liver and kidneys. nih.govnih.gov
Efflux TransportersMRPs, BCRPMediate expulsion of metabolites into bile, urine, and intestinal lumen. nih.govnih.gov
Primary Drug TargetSERTSite of action for the parent drug, fluvoxamine. nih.gov

Analytical Methodologies for Deaminoethyl Fluvoxamine β D Glucuronide

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of fluvoxamine (B1237835) and its metabolites in complex biological matrices. The choice of technique depends on the required sensitivity, selectivity, and the specific properties of the analyte.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of fluvoxamine and its metabolites in pharmaceutical dosage forms and biological fluids. jopir.innih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. jopir.in

Methods for the parent drug, fluvoxamine, often utilize C8 or C18 stationary phases. jopir.inresearchgate.net For instance, a validated HPLC method for fluvoxamine maleate (B1232345) in tablet form used a Nova-Pak CN column with a mobile phase consisting of a mixture of 50 mM potassium dihydrogen phosphate (B84403) (K2HPO4) buffer (pH 7.0) and acetonitrile (B52724) (60:40, v/v). nih.gov Detection is typically achieved using a UV detector, with wavelengths set between 230 nm and 256 nm. jopir.inamazonaws.com

While specific methods for Deaminoethyl Fluvoxamine β-D-Glucuronide are not extensively detailed in the literature, the principles for separating glucuronide conjugates are well-established. A single-solvent, reverse-phase HPLC system has been developed for the separation of various glucuronides, demonstrating the feasibility of quantifying these polar metabolites. nih.gov The analysis of this compound would necessitate optimization of the mobile phase composition, likely requiring a higher aqueous content or a gradient elution to ensure retention and separation from the less polar parent drug and other metabolites.

Table 1: Examples of HPLC Conditions for Fluvoxamine Analysis

Parameter Method 1 Method 2
Column Nova-Pak CN Primesep 100
Mobile Phase K2HPO4 (50 mM, pH 7.0) and Acetonitrile (60:40, v/v) Acetonitrile and Water (70:30, v/v) with 0.2% H2SO4
Flow Rate Not Specified 1.0 mL/min
Detection UV at 235 nm UV at 252 nm
Reference nih.gov researchgate.net

This table is interactive and represents examples of HPLC conditions that can be adapted for metabolite analysis.

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, increased sensitivity, and faster analysis times. These improvements are due to the use of columns with smaller particle sizes (typically sub-2 µm). UHPLC is often coupled with tandem mass spectrometry (UHPLC-MS/MS) for the analysis of drugs and their metabolites in biological samples. ijbpas.com

A sensitive and selective UPLC-MS/MS method was developed to quantify fluvoxamine in human plasma over a concentration range of 2.6260 to 294.0960 ng/mL. ijbpas.com This method utilized a Hypurity C18 column (50 mm x 4.6 mm, 5 µm) and a mobile phase of Acetone-M and a buffer (75:25, v/v) with a total run time of 3.0 minutes. ijbpas.com Such systems are highly suitable for the simultaneous analysis of a parent drug and its various metabolites, including glucuronides. The high efficiency of UHPLC would allow for the separation of this compound from other closely related metabolic products.

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of fluvoxamine. nih.gov However, due to the non-volatile and thermally labile nature of glucuronide conjugates, direct analysis by GC is not feasible.

To analyze a glucuronide metabolite like this compound using GC, a hydrolysis step is required to cleave the glucuronic acid moiety, followed by derivatization of the resulting aglycone. nih.gov Enzymatic hydrolysis using β-glucuronidase is a common and effective method. nih.gov After hydrolysis, the liberated deaminoethyl fluvoxamine would require derivatization to increase its volatility and thermal stability for GC analysis. A previously described GC-MS method for fluvoxamine involved derivatization with (S)-(-)-N-trifluoroacetylprolyl chloride. nih.gov This approach allows for the indirect quantification of the glucuronide by measuring the amount of the aglycone released after hydrolysis.

Mass Spectrometry (MS) Based Detection and Characterization

Mass spectrometry is an indispensable tool for the detection and structural elucidation of drug metabolites, providing high sensitivity and specificity.

The coupling of liquid chromatography with mass spectrometry (LC-MS) is the gold standard for metabolite identification and quantification. Different types of mass analyzers can be employed.

Single Quadrupole MS: While less common for quantitative bioanalysis today, it can be used for the detection of known compounds.

Triple Quadrupole (QqQ) MS (LC-MS/MS): This is the most widely used platform for quantitative bioanalysis due to its high sensitivity and selectivity. nih.gov It operates in selected reaction monitoring (SRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This provides excellent signal-to-noise ratios for quantification in complex matrices. researchgate.net

High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap provide high mass accuracy, which allows for the determination of the elemental composition of the parent and fragment ions. nih.govnih.gov This is extremely valuable for identifying unknown metabolites and for confirming the identity of known ones. In a fatal intoxication case, an LC-QTOF procedure was used to identify the fluvoxamine acid metabolite in urine, bile, and blood. nih.gov A similar approach would be used to identify this compound.

The structural elucidation of glucuronide conjugates by mass spectrometry relies on characteristic fragmentation patterns. Glucuronides typically undergo a neutral loss of the glucuronic acid moiety (C6H8O6, 176.0321 Da) during collision-induced dissociation (CID). nih.govnih.gov

In negative ion mode, which is often used for glucuronide analysis, the deprotonated molecule [M-H]⁻ is observed. The MS/MS spectrum will show characteristic fragment ions of the glucuronic acid itself, such as m/z 175 and m/z 113. nih.gov The ion at m/z 175 corresponds to the deprotonated glucuronic acid, and the ion at m/z 113 is formed by the subsequent loss of CO2 and H2O. nih.gov

In positive ion mode, the protonated molecule [M+H]⁺ will fragment to produce the protonated aglycone by losing the neutral glucuronic acid molecule (176 Da). nih.gov By analyzing the fragmentation pattern of the aglycone, its structure can be confirmed. High-resolution mass spectrometry can provide accurate mass measurements of these fragments, further aiding in the structural confirmation of the metabolite. core.ac.uk This "in silico deconjugation" strategy, where the glucuronide is identified by its neutral loss and the resulting spectrum is matched against a library of aglycones, is a powerful tool for screening and identifying glucuronidated metabolites. nih.gov

Table 2: Common Mass Spectral Fragments for Glucuronide Conjugates

Ionization Mode Precursor Ion Characteristic Neutral Loss Key Fragment Ions (from glucuronide moiety) Reference
Positive ESI [M+H]⁺ 176.0321 Da [Aglycone+H]⁺ nih.gov
Negative ESI [M-H]⁻ - m/z 175, m/z 113 nih.gov

This table is interactive and provides a summary of characteristic mass spectral data for glucuronide conjugates.

Sample Preparation Strategies for Biological Matrices (Excluding Human Clinical Samples)

The analysis of glucuronide metabolites from biological matrices such as plasma, urine, or tissue homogenates from preclinical species requires robust sample preparation to remove interfering substances and concentrate the analyte of interest.

Glucuronide conjugates are often quantified indirectly by measuring the aglycone (the parent molecule without the glucuronic acid moiety) after enzymatic cleavage. This process, known as enzymatic hydrolysis, utilizes the β-glucuronidase enzyme to break the glucuronide bond. covachem.com The choice of β-glucuronidase source is critical, with enzymes from different origins (e.g., Helix pomatia, Escherichia coli, or recombinant sources) exhibiting varying efficiencies and optimal conditions for hydrolysis. oup.comnih.gov For instance, recombinant β-glucuronidases have demonstrated high efficiency with shorter incubation times and at room temperature compared to traditional sources. nih.gov

The hydrolysis efficiency is dependent on several factors, including the enzyme source and concentration, incubation time, temperature, and the pH of the reaction mixture. nih.gov It is crucial to optimize these parameters to ensure complete cleavage of the this compound to its aglycone, deaminoethyl fluvoxamine, for accurate quantification.

Following enzymatic hydrolysis (if performed), or for the direct analysis of the intact glucuronide, extraction techniques are employed to isolate the analyte from the complex biological matrix.

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The choice of organic solvent is critical and depends on the polarity and solubility of deaminoethyl fluvoxamine or its glucuronide. LLE is a relatively simple and cost-effective method.

Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique that utilizes a solid sorbent packed in a cartridge or a well plate to retain the analyte. researchgate.net The analyte is then eluted with a small volume of a strong solvent. Different sorbent chemistries (e.g., reversed-phase C18, ion-exchange) can be used to achieve optimal separation based on the physicochemical properties of this compound. SPE offers the advantages of higher recovery, cleaner extracts, and the potential for automation.

Method Validation Parameters for Glucuronide Metabolite Analysis

To ensure the reliability and accuracy of the analytical data, the method used for quantifying this compound must be thoroughly validated. The validation should adhere to guidelines from regulatory bodies.

These parameters are fundamental to any quantitative analytical method. researchgate.net

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a calibration curve with a correlation coefficient (r²) greater than 0.99.

Sensitivity: The lowest concentration of the analyte that can be reliably detected (Limit of Detection, LOD) and quantified (Limit of Quantification, LOQ) with acceptable precision and accuracy.

Accuracy: The closeness of the measured concentration to the true concentration. It is usually expressed as a percentage of the nominal concentration.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term bench-top stability, and long-term storage stability). nih.gov

Table 1: Illustrative Method Validation Parameters for this compound Analysis

ParameterAcceptance Criteria
Linearity
Calibration Curve Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.99
Sensitivity
Lower Limit of Quantification (LLOQ)≤ 1 ng/mL
Accuracy
Mean Accuracy85% - 115% (90% - 110% for non-LLOQ)
Precision
Relative Standard Deviation (RSD)≤ 15% (≤ 20% for LLOQ)
Stability
Freeze-Thaw Stability (3 cycles)% Bias within ±15%
Short-Term (Bench-Top) Stability% Bias within ±15%
Long-Term Storage Stability% Bias within ±15%

Specificity: The ability of the analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample, such as endogenous matrix components, other metabolites, or co-administered drugs. rsc.org

Selectivity: The ability of the method to measure the analyte of interest without interference from other substances in the sample. This is particularly important in complex biological matrices where numerous compounds could potentially interfere with the analysis.

Application of Analytical Methods in Preclinical Metabolic Research

Validated analytical methods for this compound are instrumental in various stages of preclinical metabolic research. The metabolic fate of fluvoxamine has been investigated in several animal species, including dogs, rats, hamsters, and mice, with studies identifying multiple metabolites. nih.gov While the primary metabolic pathway often involves the aliphatic methoxyl group, glucuronidation of alcohol metabolites has been noted as a significant route in mice. nih.gov

The ability to accurately quantify this compound in preclinical studies allows researchers to:

Characterize the metabolic profile of fluvoxamine in different animal species.

Determine the pharmacokinetic properties of the metabolite, including its formation and elimination rates.

Investigate potential species differences in metabolism, which is critical for extrapolating animal data to humans.

Assess the potential for drug-drug interactions by examining the effect of other compounds on the formation of this metabolite.

Chemical Synthesis and Derivatization of Deaminoethyl Fluvoxamine β D Glucuronide

Synthetic Strategies for Glucuronide Conjugates

The chemical synthesis of glucuronides, including O-glucuronides, typically involves the coupling of a protected glucuronic acid donor with an aglycone. nih.govrsc.org The reactivity of the anomeric center in glucuronic acid is diminished by the electron-withdrawing carboxyl group at the C-5 position, making these glycosylations particularly challenging compared to those with neutral sugars. nih.gov Overcoming this hurdle requires careful selection of activating agents and reaction conditions.

The formation of the glycosidic bond is the cornerstone of glucuronide synthesis. Several methods have been developed to activate the anomeric carbon of a protected glucuronic acid derivative (the glycosyl donor) for attack by the nucleophilic hydroxyl group of the aglycone.

One of the classical methods is the Koenigs-Knorr reaction , which typically employs a glycosyl halide (e.g., a bromide) as the donor and a heavy metal salt, such as silver carbonate or silver oxide, as the promoter. nih.govnih.gov For instance, the synthesis of a glucuronide conjugate can be achieved by reacting a protected aglycone with an acetobromoglucuronate derivative. nih.gov

A more modern and often higher-yielding approach involves the use of glycosyl trichloroacetimidates as donors. Activated by a Lewis acid like boron trifluoride etherate (BF₃•OEt₂) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), these donors react efficiently with alcohols to form the glycosidic linkage. nih.govrsc.org This method has been successfully applied to the synthesis of various flavonoid and drug glucuronides. nih.govnih.gov

Other effective glycosyl donors include thioglycosides, which are activated by electrophilic promoters such as N-iodosuccinimide (NIS) in combination with a catalytic amount of an acid like TMSOTf. nih.gov The choice of donor and activation method is crucial and often tailored to the specific aglycone to achieve optimal yield and stereoselectivity. rsc.org

Table 1: Common Glycosyl Donors and Promoters for Glucuronidation
Glycosyl Donor TypeTypical Leaving GroupCommon Promoter(s)Reference
Glycosyl Halide-Br, -ClAg₂CO₃, Ag₂O, Hg(CN)₂ nih.govnih.gov
Glycosyl Trichloroacetimidate-OC(CCl₃)=NHBF₃•OEt₂, TMSOTf nih.govrsc.org
Thioglycoside-SPh, -SEtNIS/TMSOTf, DMTST nih.gov
Glycosyl Phosphate (B84403)-OPO(OPh)₂TMSOTf nih.gov

Achieving the correct stereochemistry at the anomeric center is paramount, as different anomers can have distinct biological properties. For most biologically relevant glucuronides, the β-configuration (a 1,2-trans relationship) is required.

The most reliable strategy for obtaining 1,2-trans glycosides is through neighboring group participation . rsc.orgnih.gov This is accomplished by placing a participating protecting group, typically an acyl group like acetyl (Ac) or benzoyl (Bz), at the C-2 position of the glucuronic acid donor. nih.govnih.gov Upon activation of the anomeric leaving group, the C-2 acyl group attacks the anomeric center from the α-face, forming a cyclic acyloxonium ion intermediate. This intermediate shields the α-face, forcing the incoming alcohol (aglycone) to attack from the opposite (β) face, thus ensuring the formation of the desired β-glycosidic bond. youtube.com

In the absence of a C-2 participating group, controlling stereoselectivity is more complex and highly dependent on other factors, including the solvent, temperature, and the nature of the donor and promoter. rsc.orgnih.gov For example, solvents like dichloromethane (B109758) have been shown to favor the formation of β-isomers in certain glycosylation reactions. nih.gov The synthesis of 1,2-cis linkages, which is not typically desired for drug glucuronides, is significantly more challenging and requires specialized methods. rsc.org

The synthesis of complex molecules like Deaminoethyl Fluvoxamine (B1237835) β-D-Glucuronide necessitates a sophisticated protecting group strategy. jocpr.comnumberanalytics.com Protecting groups are used to temporarily mask reactive functional groups to prevent unwanted side reactions during the synthesis. fiveable.mewikipedia.org

For the glucuronic acid donor, both the hydroxyl groups and the C-5 carboxylic acid must be protected.

Hydroxyl Groups: Acetyl (Ac) or benzoyl (Bz) groups are commonly used. They are stable under various reaction conditions and the C-2 acyl group, as mentioned, directs β-stereoselectivity. nih.gov

Carboxylic Acid: This is almost universally protected as a methyl or benzyl (B1604629) ester. The choice of ester is important as it must withstand the glycosylation conditions but be removable at the end of the synthesis without cleaving the newly formed glycosidic bond. nih.gov

The aglycone may also require protection depending on its structure. An effective protecting group strategy often involves orthogonal protection , where different protecting groups can be removed under distinct conditions without affecting others. numberanalytics.com For example, a benzyl ester on the carboxyl group can be removed by hydrogenolysis, while acetyl groups on the hydroxyls are removed by mild base-catalyzed hydrolysis (e.g., with sodium methoxide). nih.gov This selective deprotection is a critical final step to unveil the target glucuronide. wikipedia.org

Table 2: Protecting Groups in Glucuronide Synthesis
Functional GroupCommon Protecting GroupTypical Deprotection ConditionReference
Hydroxyls (Sugar)Acetyl (Ac)Basic hydrolysis (e.g., NaOMe/MeOH) nih.gov
Hydroxyls (Sugar)Benzoyl (Bz)Basic hydrolysis nih.gov
Carboxyl (Sugar)Methyl (Me) EsterSaponification (e.g., LiOH, NaOH) nih.gov
Carboxyl (Sugar)Benzyl (Bn) EsterHydrogenolysis (H₂, Pd/C) numberanalytics.com
Amine (Aglycone)tert-Butoxycarbonyl (Boc)Acidic hydrolysis (e.g., TFA) jocpr.comnih.gov

Development of Novel Synthetic Routes for Improved Efficiency and Yield

While classical chemical synthesis is well-established, it can be lengthy and require extensive use of protecting groups. Consequently, there is growing interest in developing more efficient methods, particularly those leveraging the specificity of enzymes.

Enzymatic methods offer a powerful alternative to chemical synthesis, often providing high regio- and stereoselectivity without the need for protecting groups. researchgate.net Glucuronidation in vivo is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the high-energy donor uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) to a substrate. hyphadiscovery.comrsc.org

This biological process can be harnessed for preparative synthesis:

Microsomal Preparations: Liver microsomes, which are rich in UGTs, can be used to synthesize glucuronide metabolites in vitro. nih.govcapes.gov.br By incubating the aglycone (the drug or its phase I metabolite) with microsomes and the cofactor UDPGA, the desired glucuronide can be produced. nih.gov

Recombinant UGTs: Using specific, recombinantly expressed UGT enzymes can provide higher yields and cleaner reactions compared to microsomes, which contain a mixture of enzymes. hyphadiscovery.com This approach was successfully used to produce an O-glucuronide that was chromatographically identical to a metabolite formed by human UGT1A4. hyphadiscovery.com

Microbial Biotransformation: Whole-cell biocatalysis using engineered or selected microorganisms offers a cost-effective and scalable method. hyphadiscovery.com Certain microbes can be used to perform glucuronidation, sometimes even on complex substrates, to yield gram quantities of the desired metabolite. hyphadiscovery.com

For glucuronide synthesis, a common strategy involves the enzymatic formation of the UDPGA cofactor, followed by a UGT-catalyzed conjugation reaction. researchgate.net Alternatively, a complex aglycone can be synthesized chemically, and the final glucuronidation step is performed enzymatically to avoid issues with stereocontrol and protecting group manipulation. acs.org A chemoenzymatic method was successfully used to prepare diastereomeric acyl glucuronides, where the final step involved enzymatic hydrolysis of acetyl protecting groups to yield the target molecules with complete β-configuration confirmed by NMR. acs.org This highlights the power of combining chemical synthesis with the absolute stereospecificity of enzymes like β-glucuronidase for deprotection. acs.orgnih.gov

Characterization of Synthesized Deaminoethyl Fluvoxamine β-D-Glucuronide

The definitive identification of this compound, a metabolite of the selective serotonin (B10506) reuptake inhibitor (SSRI) Fluvoxamine, relies on a combination of sophisticated analytical techniques. Following its synthesis or isolation from biological matrices, rigorous structural confirmation and purity assessment are imperative.

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for O-H (hydroxyl groups of the glucuronide moiety), C-O (ethers and alcohols), C=N (oxime), aromatic C-H, and C-F (trifluoromethyl group) stretching and bending vibrations.

Ultraviolet (UV) Spectroscopy: The UV spectrum of a compound is determined by its electronic transitions. For Fluvoxamine maleate (B1232345), a maximum absorption (λmax) has been observed at 246 nm when dissolved in 0.1N HCl. nih.gov The UV spectrum of this compound is expected to be similar to that of the parent drug, Fluvoxamine, due to the presence of the same chromophore, the p-trifluoromethylphenyl group. nih.gov

Spectroscopic Data for Fluvoxamine and Related Compounds
Technique Observed Characteristics
UV Spectroscopy (Fluvoxamine maleate) λmax at 246 nm in 0.1N HCl nih.gov
¹H NMR (Fluvoxamine metabolites) Used in combination with mass spectrometry for identification nih.gov
IR Spectroscopy (General) Expected to show bands for O-H, C-O, C=N, aromatic C-H, and C-F groups.

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and assessing the purity of synthesized compounds. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition.

For glucuronide conjugates, a characteristic fragmentation pattern is often observed in tandem mass spectrometry (MS/MS). This typically involves the neutral loss of the glucuronic acid moiety, which has a mass of 176.0321 Da (as anhydroglucuronic acid, C₆H₈O₆). nih.gov This specific neutral loss is a key indicator for the identification of glucuronidated metabolites in complex biological samples. nih.gov The fragmentation of this compound would be expected to yield a prominent fragment ion corresponding to the aglycone (Deaminoethyl Fluvoxamine).

Mass Spectrometry Data for Glucuronide Conjugates
Technique Characteristic Feature
Tandem MS (MS/MS) Neutral loss of the glucuronic acid moiety nih.gov
Mass of Neutral Loss 176.0321 Da (C₆H₈O₆) nih.gov

Synthesis of Labeled Analogs (e.g., Deuterated) for Metabolic Tracing

The synthesis of isotopically labeled analogs, particularly deuterated versions, is a powerful strategy for tracing the metabolic fate of drugs and their metabolites. chem-station.com Deuterium labeling, the replacement of hydrogen with its stable isotope deuterium, can provide valuable insights into metabolic pathways and reaction mechanisms due to the kinetic isotope effect. chem-station.com

While specific methods for the synthesis of deuterated this compound have not been detailed in the literature, general approaches for the deuteration of drug molecules can be applied. These methods often involve using deuterated reagents in chemical synthesis. beilstein-journals.org For instance, deuterated aldehydes or isonitriles can be used in multicomponent reactions to produce deuterated products. beilstein-journals.org The kinetic isotope effect, where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to slow down metabolism at specific sites in a molecule, which is a strategy used in the development of some deuterated drugs. nih.gov

The use of heavy isotope-labeled metabolites, which are readily detectable by mass spectrometry, is common for analyzing the rates of metabolic reactions. Stable isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) are used to quantitatively track the dynamics of metabolism. A study on the metabolic fate of Fluvoxamine utilized ¹⁴C-labeled drug to trace its excretion and identify metabolites in various animal species. nih.gov

Biochemical and Theoretical Research Perspectives on Glucuronide Metabolites Excluding Human Clinical and Toxicity

Interaction with Biological Systems

Stability of Glucuronide Conjugates in Biological Fluids and Tissues

The stability of glucuronide conjugates is a key determinant of their biological fate. Generally, glucuronides are relatively stable in systemic circulation and tissues, which facilitates their transport to excretory organs like the kidneys and liver. The stability can, however, be influenced by pH and the presence of specific enzymes.

Table 1: Factors Influencing the Stability of Glucuronide Conjugates

FactorDescriptionPotential Impact on Deaminoethyl Fluvoxamine (B1237835) β-D-Glucuronide
pH Deviation from physiological pH (around 7.4) can affect stability.Extremes in pH within certain cellular compartments or in pathological conditions could potentially lead to hydrolysis.
Enzymatic Activity Presence of β-glucuronidases can lead to cleavage of the glucuronic acid moiety.Susceptibility to β-glucuronidases in the gut and other tissues would impact its stability and fate.
Chemical Structure The nature of the aglycone and the linkage to glucuronic acid can influence stability.The specific chemical structure of Deaminoethyl Fluvoxamine β-D-Glucuronide will dictate its intrinsic chemical stability.

Role of Bacterial β-Glucuronidases in the Gut Microbiota and Metabolite Hydrolysis

The gut microbiota possesses a vast array of enzymes, including β-glucuronidases, which can hydrolyze glucuronide conjugates excreted into the gastrointestinal tract via the bile. This deconjugation process can release the aglycone (the parent drug or its phase I metabolite), which can then be reabsorbed.

There is no specific research detailing the hydrolysis of this compound by bacterial β-glucuronidases. However, it is a plausible metabolic pathway. The general mechanism involves the cleavage of the β-D-glucuronic acid moiety from the deaminoethyl fluvoxamine molecule by β-glucuronidases produced by various gut bacteria. The efficiency of this hydrolysis would depend on the specific types of bacteria present in an individual's gut microbiome and the accessibility of the glucuronide to these enzymes.

Impact on Enterohepatic Recirculation

Enterohepatic recirculation is a process where compounds are conjugated in the liver, excreted in the bile, hydrolyzed by gut bacteria, and then reabsorbed from the intestine back into the portal circulation. This can prolong the half-life and exposure of a drug and its metabolites.

Glucuronide Metabolites as Research Tools

Glucuronide metabolites can be valuable tools in biochemical and pharmacological research. They can be used as probes to study the activity of UDP-glucuronosyltransferase (UGT) enzymes and as substrates to measure the activity of β-glucuronidases.

Probes for UGT Activity and Inhibition

Specific glucuronide metabolites can serve as probe substrates to determine the activity of individual UGT isoforms. By incubating a known concentration of the aglycone with a source of UGT enzymes (e.g., liver microsomes) and measuring the rate of formation of the specific glucuronide, researchers can assess the activity of the responsible UGT enzyme.

Currently, there is no documented use of this compound as a specific probe for UGT activity. The development of such a probe would require the identification of the specific UGT isoform(s) responsible for its formation and validation of its selectivity.

Substrates for Studying β-Glucuronidase Activity

Synthetically produced and purified glucuronide metabolites are essential substrates for studying the activity of β-glucuronidases from various sources. These assays are crucial for understanding the role of these enzymes in drug metabolism and disease.

While a variety of chromogenic and fluorogenic glucuronide substrates are commercially available for assaying β-glucuronidase activity, there is no evidence in the scientific literature to suggest that this compound is used for this purpose. Its utility as a research substrate would depend on its stability, purity, and the ease of detecting its hydrolysis product.

Theoretical Modeling and Computational Chemistry

Computational methods have become indispensable tools in modern drug discovery and development, offering insights into metabolic pathways and enzyme-substrate interactions at a molecular level. For a metabolite like this compound, theoretical modeling can help elucidate its biochemical behavior where experimental data is limited.

In Silico Prediction of Glucuronidation Sites

The prediction of potential sites of glucuronidation on a molecule is a critical aspect of in silico metabolism studies. Various computational models and algorithms are employed to identify the most probable atoms (typically oxygen, nitrogen, or sulfur) that will undergo conjugation with glucuronic acid. These predictions are generally based on a combination of factors including the electronic properties of the atom, the steric accessibility of the site, and the recognition motifs favored by different UGT isoforms.

For the precursor to this compound, which is formed following the deamination of the ethylamino group of fluvoxamine, the likely site for glucuronidation would be the newly formed functional group. The deaminoethyl moiety would likely be metabolized to a hydroxyl group, which would then be a prime candidate for O-glucuronidation.

Table 1: Potential Glucuronidation Sites and Influencing Factors

Potential SiteAtom TypeElectronic EnvironmentSteric HindrancePredicted Likelihood
Hydroxyl group (post-deamination)OxygenHigh electron density, nucleophilicRelatively accessibleHigh
Carboxyl group (from further oxidation)OxygenElectron-richAccessibleModerate

These predictive models utilize algorithms that analyze the substrate's three-dimensional structure and its physicochemical properties to rank potential metabolic sites. The output of such predictions can guide further in vitro metabolism studies to confirm the identity of the formed glucuronides.

Molecular Docking Studies of Glucuronide-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in understanding its interaction with UGT enzymes.

These studies would involve building a three-dimensional model of the relevant UGT isoform and then "docking" the deaminoethyl fluvoxamine substrate into the active site of the enzyme. The goal is to identify the binding mode that places the target functional group in the correct orientation and proximity to the cofactor, UDP-glucuronic acid (UDPGA), for the glucuronidation reaction to occur.

Key Parameters in Molecular Docking Studies:

Binding Affinity: Calculated as the free energy of binding (ΔG), which indicates the stability of the enzyme-substrate complex. A lower binding energy suggests a more favorable interaction.

Binding Pose: The specific orientation of the substrate within the active site, highlighting key interactions with amino acid residues.

Key Amino Acid Residues: Identification of specific residues in the UGT active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the substrate.

Structure-Activity Relationships within Glucuronide Metabolites

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biological activity. For glucuronide metabolites, SAR studies can provide insights into how modifications to the parent drug's structure affect the rate and extent of glucuronidation, as well as the pharmacological activity (or lack thereof) of the resulting glucuronide.

In the case of fluvoxamine and its metabolites, SAR studies could explore how variations in the substituents on the phenyl ring or modifications to the aminoethyl side chain impact their affinity for UGT enzymes. For instance, the presence of the electron-withdrawing trifluoromethyl group on the phenyl ring can influence the electronic properties of the entire molecule, which in turn can affect its interaction with the active site of UGTs.

Table 2: Hypothetical Structure-Activity Relationships for Fluvoxamine Glucuronidation

Structural FeaturePotential Impact on GlucuronidationRationale
Trifluoromethyl groupMay influence binding affinity and regioselectivityAlters the electronic distribution and steric profile of the molecule.
Methoxy (B1213986) groupCould participate in hydrogen bonding or hydrophobic interactionsThe oxygen atom can act as a hydrogen bond acceptor.
Deaminoethyl side chainThe primary site of metabolic transformation leading to glucuronidationThe nature of the functional group at this position determines the type of glucuronidation (O- or N-).

While none of the major metabolites of fluvoxamine have been shown to have pharmacological activity, understanding the SAR of their formation is crucial for a comprehensive metabolic profile of the parent drug. pharmgkb.org The glucuronidation process is a key step in the detoxification and elimination of these metabolites.

Future Directions in Research on Deaminoethyl Fluvoxamine β D Glucuronide

Advanced Analytical Technologies for Comprehensive Metabolite Profiling

Future research will undoubtedly leverage advanced analytical technologies to achieve a more comprehensive profiling of Deaminoethyl Fluvoxamine (B1237835) β-D-Glucuronide and other related metabolites. While traditional methods have been sufficient for identification, newer techniques offer unprecedented sensitivity and resolution, which are crucial for detailed pharmacokinetic studies and for understanding the full spectrum of metabolic pathways.

High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-MS) stands out as a powerful tool. Its ability to provide accurate mass measurements can aid in the definitive identification and quantification of metabolites in complex biological matrices like plasma, urine, and tissue samples. Furthermore, tandem mass spectrometry (MS/MS) can elucidate the chemical structure of novel metabolites.

Another promising technology is nuclear magnetic resonance (NMR) spectroscopy. While less sensitive than MS, NMR is unparalleled in its ability to determine the precise structure of molecules, including the stereochemistry of the glucuronide linkage, without the need for reference standards. Cryoprobe NMR technology, in particular, enhances sensitivity, making it feasible to analyze the small quantities of metabolites typically available from in vitro or in vivo studies. hyphadiscovery.com

Table 1: Advanced Analytical Technologies for Metabolite Profiling

Technology Application in Deaminoethyl Fluvoxamine β-D-Glucuronide Research Advantages
LC-HRMS Accurate quantification in biological fluids, identification of new minor metabolites. High sensitivity, high resolution, structural information through fragmentation.
NMR Spectroscopy Definitive structural elucidation, stereochemistry determination. Non-destructive, provides unambiguous structural information.

| Imaging Mass Spectrometry | Mapping the distribution of the metabolite in tissue sections. | Provides spatial information on metabolite localization. |

Exploration of Novel UGT Enzymes and Their Role in Metabolism

The formation of this compound is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes responsible for the glucuronidation of many drugs and endogenous compounds. hyphadiscovery.comrsc.org While the major UGT enzymes involved in human drug metabolism, such as UGT1A and UGT2B subfamilies, have been extensively studied, the specific UGT isoforms responsible for the glucuronidation of fluvoxamine's metabolites are not fully characterized. nih.gov

Future research should focus on identifying the specific UGT enzymes that catalyze the formation of this compound. This can be achieved using a panel of recombinant human UGT enzymes to screen for activity towards the parent compound's precursor metabolite. Such studies are crucial because different UGT isoforms can have distinct tissue distributions and can be subject to genetic polymorphisms, which can lead to inter-individual differences in drug metabolism and response. nih.gov For instance, UGT1A4 is known to metabolize some antidepressants. nih.gov

Understanding which UGTs are involved will also open the door to investigating potential drug-drug interactions. Fluvoxamine itself is a known inhibitor of several cytochrome P450 enzymes, and it is plausible that it or its metabolites could also interact with UGT enzymes, affecting the metabolism of co-administered drugs. pharmgkb.orgnih.gov

Development of Targeted Synthetic Methodologies for Glucuronides

A significant bottleneck in the study of drug metabolites is the availability of pure reference standards. Chemical synthesis of glucuronides can be challenging due to the need for stereoselective glycosylation and the protection of multiple reactive functional groups. researchgate.netmdpi.com

Future research in synthetic organic chemistry should aim to develop more efficient and targeted methodologies for the synthesis of this compound. This could involve the exploration of novel glycosyl donors and promoters to improve the yield and stereoselectivity of the glucuronidation reaction. mdpi.com Chemoenzymatic approaches, which combine the selectivity of enzymes with the scalability of chemical synthesis, also hold great promise. For example, using plant-derived glucuronosyltransferases in vitro could offer an efficient way to synthesize bioactive O-glucuronides. nih.gov

Moreover, the development of methods for the late-stage glucuronidation of complex molecules would be highly beneficial, allowing for the synthesis of the target metabolite without having to redesign a lengthy synthetic route. hyphadiscovery.comhyphadiscovery.com The availability of a robust synthetic route would not only provide the necessary material for pharmacological and toxicological studies but also for use as an analytical standard in clinical and preclinical studies.

Elucidation of Glucuronide Interactions with Specific Biological Targets (Non-Pharmacological Activity)

While glucuronides are often considered inactive detoxification products, there is growing evidence that some can have their own biological activities or can interact with biological targets. researchgate.netacs.org For example, the glucuronide metabolite of morphine is more potent than the parent drug. Although most drug glucuronides are pharmacologically inactive, their potential for biological activity should not be dismissed without investigation. nih.gov

Future research should explore the possibility that this compound interacts with specific biological targets, even if it does not have pharmacological activity at the serotonin (B10506) transporter. This could include interactions with other receptors, enzymes, or transporters. For instance, some glucuronides are known to be substrates for efflux transporters, which can influence their disposition and potentially lead to drug-drug interactions. nih.gov

Investigating the potential for covalent modification of proteins by reactive glucuronide metabolites is another important area, although this is more commonly associated with acyl glucuronides. acs.org Techniques such as affinity chromatography with the glucuronide as a ligand could be used to identify potential binding partners in various tissues.

Integration of Omics Data for Systems-Level Understanding of Drug Metabolism

The advent of "omics" technologies (genomics, transcriptomics, proteomics, and metabolomics) provides an unprecedented opportunity to understand drug metabolism at a systems level. nih.gov Integrating these different data types can help to build comprehensive models of how drugs like fluvoxamine are processed in the body and how this is influenced by genetic and environmental factors. nygen.io

Future research on this compound should incorporate omics approaches. For example, genome-wide association studies (GWAS) can be used to identify genetic variants in UGT enzymes or other genes that are associated with altered levels of this metabolite. nih.gov Transcriptomic and proteomic studies of liver and other tissues can reveal changes in the expression of drug-metabolizing enzymes and transporters in response to fluvoxamine treatment. mdpi.com

Metabolomics, the large-scale study of small molecules, can be used to obtain a global snapshot of the metabolic changes that occur following fluvoxamine administration, placing the formation of this compound in the broader context of cellular metabolism. astrazeneca.com By integrating these multi-omics datasets, researchers can construct network models that describe the complex interplay of factors governing the metabolism of fluvoxamine. nygen.iomdpi.com

Table 2: Omics Approaches in this compound Research

Omics Field Research Application Potential Insights
Genomics GWAS to find variants in UGT genes. Identification of genetic factors influencing metabolite levels.
Transcriptomics Analysis of gene expression in response to fluvoxamine. Understanding the regulation of drug metabolism pathways.
Proteomics Quantification of UGT enzyme and transporter levels. Direct measurement of the machinery of drug metabolism.

Comparative Preclinical Studies of Glucuronide Metabolism Across Diverse Species

Preclinical studies in animal models are a cornerstone of drug development, providing essential information on pharmacokinetics and safety before a drug is tested in humans. However, there can be significant interspecies differences in drug metabolism, which can make it challenging to extrapolate findings from animals to humans. hyphadiscovery.com

Future research should include comparative preclinical studies of fluvoxamine metabolism, with a specific focus on the formation of this compound, across a diverse range of species. This would involve administering fluvoxamine to different animal models (e.g., rodents, dogs, non-human primates) and carefully characterizing the metabolite profiles in each. nih.gov

These studies are particularly important for glucuronidation, as the expression and substrate specificity of UGT enzymes can vary considerably between species. For instance, UGT1A4 and UGT2B10, which are key enzymes for N-glucuronidation in humans, may have different activities in other animals. hyphadiscovery.com By understanding these differences, researchers can select the most appropriate animal models for preclinical studies of fluvoxamine and can develop more accurate pharmacokinetic models to predict human exposure to both the parent drug and its metabolites. There is evidence that fluvoxamine's inhibitory potency on certain enzymes is greater in vivo than in vitro, highlighting the importance of comprehensive preclinical evaluations. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying Deaminoethyl Fluvoxamine β-D-Glucuronide in laboratory settings?

  • Methodological Answer : Synthesis typically involves enzymatic glucuronidation using UDP-glucuronosyltransferase (UGT) enzymes or chemical conjugation of the parent compound (Fluvoxamine) with activated glucuronic acid. Purification is achieved via reversed-phase high-performance liquid chromatography (RP-HPLC) or solid-phase extraction (SPE), followed by lyophilization. Structural confirmation is performed using NMR and mass spectrometry .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Provides high sensitivity for quantifying trace amounts in biological matrices .
  • Nuclear Magnetic Resonance (NMR) : Essential for confirming stereochemistry and glucuronide linkage (e.g., β-D-configuration) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₇H₂₀F₃NO₇) and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound in laboratory experiments?

  • Methodological Answer :

  • Use PPE (gloves, lab coats, safety goggles) to avoid dermal/oral exposure.
  • Conduct reactions in fume hoods or gloveboxes to mitigate inhalation risks.
  • Dispose of waste via certified biohazard disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers design pharmacokinetic studies to quantify this compound in plasma or urine?

  • Methodological Answer :

  • Sample Preparation : Protein precipitation with acetonitrile or methanol, followed by SPE to isolate glucuronide metabolites .
  • LC-MS/MS Parameters : Use a C18 column with mobile phases of 0.1% formic acid in water/acetonitrile. Monitor transitions specific to the glucuronide (e.g., m/z 448 → 272 for the aglycone) .
  • Validation : Include calibration curves (1–500 ng/mL), recovery assays (>85%), and stability tests under varying pH/temperature .

Q. How should researchers address contradictions in metabolic stability data for this compound across studies?

  • Methodological Answer :

  • Comparative Analysis : Replicate experiments using standardized conditions (e.g., pH 7.4 buffer, 37°C) and identical analytical platforms (e.g., same LC-MS/MS instrumentation).
  • Enzyme Kinetics : Assess UGT isoform specificity (e.g., UGT1A1 vs. UGT2B7) to identify interspecies or interindividual variability .
  • Data Normalization : Use internal standards (e.g., deuterated analogs) to control for matrix effects .

Q. What role does this compound play in drug-drug interaction studies involving UGT enzymes?

  • Methodological Answer :

  • Inhibition/Induction Assays : Co-incubate with probe substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) in human liver microsomes to evaluate UGT inhibition potential .
  • Kinetic Profiling : Calculate Km and Vmax values to determine affinity and catalytic efficiency .

Q. What strategies improve the stability of this compound during long-term storage?

  • Methodological Answer :

  • Storage Conditions : Lyophilized powders stored at -80°C in amber vials show >95% stability over 12 months. Avoid repeated freeze-thaw cycles for liquid samples .
  • Buffering : Use phosphate-buffered saline (PBS, pH 7.4) to minimize hydrolysis .

Q. How can structural elucidation challenges (e.g., anomeric configuration) be resolved for glucuronidated metabolites?

  • Methodological Answer :

  • NOESY NMR : Detect nuclear Overhauser effects between the glucuronide anomeric proton and the aglycone to confirm β-D-configuration .
  • Enzymatic Hydrolysis : Treat with β-glucuronidase to verify cleavage specificity, followed by LC-MS/MS analysis of the aglycone .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.